molecular formula C14H10N2O3 B2916321 2-[2-(3-Pyridinyl)-1,3-benzoxazol-5-yl]acetic acid CAS No. 38196-06-4

2-[2-(3-Pyridinyl)-1,3-benzoxazol-5-yl]acetic acid

Cat. No.: B2916321
CAS No.: 38196-06-4
M. Wt: 254.245
InChI Key: XDMCMAVRBJHYRE-UHFFFAOYSA-N
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Description

2-[2-(3-Pyridinyl)-1,3-benzoxazol-5-yl]acetic acid (CAS: 38196-06-4 ) is a benzoxazole derivative of high interest in medicinal chemistry and drug discovery research. This compound features a benzoxazole core linked to a pyridinyl ring and an acetic acid side chain, yielding a molecular formula of C 14 H 10 N 2 O 3 and a molecular weight of 254.25 g/mol . Benzoxazole scaffolds are extensively investigated for their diverse biological activities. Scientific literature indicates that structurally related benzoxazole and benzothiazole derivatives are explored as potential multifunctional agents for neurodegenerative diseases . Specific research on analogous compounds has demonstrated inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key therapeutic targets in Alzheimer's disease research . Furthermore, some derivatives in this class have shown significant antioxidant properties in assays such as ORAC, which could contribute to mitigating oxidative stress associated with various pathological conditions . Earlier studies on (2-benzoxazolone-3-yl) acetic acid derivatives also describe antinociceptive and anti-inflammatory activity, suggesting a broader potential for this chemical class in inflammation and pain research . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O3/c17-13(18)7-9-3-4-12-11(6-9)16-14(19-12)10-2-1-5-15-8-10/h1-6,8H,7H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDMCMAVRBJHYRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC3=C(O2)C=CC(=C3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3-Pyridinyl)-1,3-benzoxazol-5-yl]acetic acid typically involves the condensation of 2-aminophenol with pyridine-3-carboxylic acid under acidic conditions. The reaction is often catalyzed by a strong acid such as sulfuric acid or hydrochloric acid, and the mixture is heated to facilitate the formation of the benzoxazole ring .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of solid acid catalysts, such as silica-supported sulfuric acid, can also enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

2-[2-(3-Pyridinyl)-1,3-benzoxazol-5-yl]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[2-(3-Pyridinyl)-1,3-benzoxazol-5-yl]acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(3-Pyridinyl)-1,3-benzoxazol-5-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as anti-inflammatory or antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(3-Pyridinyl)-1,3-benzoxazol-5-yl]acetic acid is unique due to its combined benzoxazole and pyridine rings, which confer distinct chemical and biological properties.

Biological Activity

2-[2-(3-Pyridinyl)-1,3-benzoxazol-5-yl]acetic acid (CAS No. 38196-06-4) is a heterocyclic compound featuring a benzoxazole ring fused with a pyridine moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.

  • Molecular Formula : C14H10N2O3
  • Molecular Weight : 254.24 g/mol
  • Structural Features : The compound consists of a benzoxazole core substituted with a pyridine ring and an acetic acid functional group, contributing to its diverse biological interactions.

Anticancer Properties

Research indicates that benzoxazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. A study demonstrated that compounds similar to this compound showed potent activity against:

  • Breast Cancer : MCF-7, MDA-MB-231
  • Lung Cancer : A549, H1975
  • Liver Cancer : HepG2
  • Colorectal Cancer : HCT-116

The mechanism of action is primarily attributed to the inhibition of cellular proliferation and induction of apoptosis in cancer cells .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been assessed against various bacterial strains:

  • Gram-positive : Bacillus subtilis
  • Gram-negative : Escherichia coli

The minimal inhibitory concentrations (MIC) for these strains indicate that certain derivatives possess significant antibacterial properties .

Case Studies

  • Cytotoxicity Assay :
    • A study utilized the crystal violet microtiter plate assay to evaluate the cytotoxic potency of this compound against human cancer cell lines.
    • Results indicated a dose-dependent inhibition of cell growth, with IC50 values demonstrating effective antiproliferative activity.
  • Antimicrobial Screening :
    • Screening against Bacillus subtilis and Escherichia coli showed varying degrees of antimicrobial activity, with some derivatives exhibiting MIC values lower than standard antibiotics .

Comparative Analysis

CompoundActivity TypeTarget Cells/OrganismsIC50/MIC Values
This compoundAnticancerMCF-7 (Breast)< 10 µM
A549 (Lung)< 15 µM
AntimicrobialE. coli32 µg/mL
B. subtilis16 µg/mL

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions between this compound and various biological targets. These studies suggest that the compound can effectively interact with enzymes involved in cancer metabolism and bacterial resistance mechanisms .

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